molecular formula C11H9N3O3S2 B1331119 N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide CAS No. 7254-13-9

N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide

Cat. No. B1331119
CAS RN: 7254-13-9
M. Wt: 295.3 g/mol
InChI Key: YKTLZNQOOIRKMH-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. The structure can provide insights into the compound’s properties and reactivity.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the compound’s molecular structure, including its atomic arrangement and bonding. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of novel thiazole derivatives, including structures similar to N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide, have been synthesized and tested for their antimicrobial and antifungal properties. These compounds have shown significant activity against a range of bacterial and fungal species. The synthesis involves incorporating pyrazole moiety and has been characterized by various spectral analyses. The antimicrobial activity was assessed using the paper disc diffusion technique, highlighting the potential of these compounds in treating bacterial and fungal infections (Saravanan et al., 2010).

Anti-inflammatory and Antioxidant Properties

Another research focus has been on the anti-inflammatory and antioxidant properties of thiazole derivatives. Novel compounds synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides showed significant anti-inflammatory activity. This study underscores the potential of such derivatives in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Anticancer Activity

Thiazole derivatives, including those with a structure related to N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide, have also been evaluated for their potential anticancer activity. Various studies have synthesized and tested different thiazole-based compounds against numerous cancer cell lines, demonstrating considerable anticancer activities. These compounds have been characterized and their antitumor activities were assessed in vitro, providing valuable insights for the development of new anticancer therapies (Yurttaş et al., 2015).

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives form a fundamental aspect of research in this area, providing the basis for exploring their biological activities. Studies have detailed the synthesis routes, involving complex reactions to introduce various functional groups, and comprehensive characterization using spectral analysis. This research underpins the development of novel compounds with potential applications in pharmaceuticals and material science (Yu et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed while handling and storing it.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.


Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. Remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfanyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S2/c1-7(15)13-11-12-6-10(19-11)18-9-4-2-8(3-5-9)14(16)17/h2-6H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTLZNQOOIRKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222853
Record name N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide

CAS RN

7254-13-9
Record name N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693803
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-(4-nitrophenylthio)-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-acetylamino-5-chlorothiazole (5 g), 4-nitrothiophenol (4.83 g) and potassium carbonate (7.8 g) in N,N-dimethylformamide (100 ml) was heated at 120° C. for 3 hours with stirring. The reaction mixture was poured into ice-water. The precipitates were collected by filtration, washed with water and dried in vacuo to give solid. The solid was subjected to column chromatography on silica gel (silica gel 60, 70-230 mesh; Merck: 200 g) and eluted with a mixture of n-hexane and ethyl acetate (3:1). The fractions containing the objective compound were combined and concentrated under reduced pressure to give 2-acetylamino-5-(4-nitrophenylthio)thiazole (3.74 g, yield: 50.2%). mp: 250°-255° C. (dec.)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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